6-(1,2,3,6-Tetrahydropyridin-4-yl)pyridin-2-amine
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Overview
Description
6-(1,2,3,6-Tetrahydropyridin-4-yl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring fused with a tetrahydropyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,2,3,6-Tetrahydropyridin-4-yl)pyridin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with 1,2,3,6-tetrahydropyridine derivatives in the presence of a suitable catalyst. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient synthetic routes, such as continuous flow chemistry techniques. These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(1,2,3,6-Tetrahydropyridin-4-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce piperidine derivatives .
Scientific Research Applications
6-(1,2,3,6-Tetrahydropyridin-4-yl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders due to its structural similarity to known bioactive molecules.
Industry: It is utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 6-(1,2,3,6-Tetrahydropyridin-4-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of certain enzymes and receptors, leading to various biological effects. For instance, it may inhibit or activate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
6-Acetyl-2,3,4,5-tetrahydropyridine: A substituted tetrahydropyridine with distinct chemical properties.
Uniqueness
6-(1,2,3,6-Tetrahydropyridin-4-yl)pyridin-2-amine stands out due to its unique combination of a pyridine ring and a tetrahydropyridine moiety, which imparts specific chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for diverse research applications .
Properties
Molecular Formula |
C10H13N3 |
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Molecular Weight |
175.23 g/mol |
IUPAC Name |
6-(1,2,3,6-tetrahydropyridin-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C10H13N3/c11-10-3-1-2-9(13-10)8-4-6-12-7-5-8/h1-4,12H,5-7H2,(H2,11,13) |
InChI Key |
FHPWLMWQQFVECO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC=C1C2=NC(=CC=C2)N |
Origin of Product |
United States |
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